4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-5-6-11-26-21-10-8-7-9-20(21)25-24(26)19-14-22(28)27(15-19)23-17(3)12-16(2)13-18(23)4/h7-10,12-13,19H,5-6,11,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDVDWIDQAVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the molecule .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with benzimidazole structures can exhibit antiviral properties, particularly against HIV and other retroviruses. The design of derivatives like 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one aims to enhance the efficacy of existing antiviral agents by targeting specific viral enzymes.
Case Study : A study on benzimidazole derivatives demonstrated that modifications at the N-position significantly affect their inhibitory activity against HIV integrase, suggesting that similar modifications to the compound could yield potent antiviral agents .
Anti-cancer Properties
Benzimidazole derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural framework of this compound may provide a scaffold for developing new anticancer drugs.
Case Study : In vitro studies have revealed that certain benzimidazole compounds can effectively inhibit tumor growth in various cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives are being explored for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further research.
Case Study : Research has shown that benzimidazole-based compounds can reduce neuroinflammation and protect neuronal cells from oxidative stress, which are critical factors in neurodegeneration .
Data Tables
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity towards its targets . These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1 (Pyrrolidinone N-Substituent)
The mesityl group in the target compound is compared to other aryl/alkyl substituents in analogs:
Key Insight : The mesityl group’s bulkiness in the target compound likely reduces rotational freedom and enhances crystallinity compared to smaller substituents like benzyl or o-tolyl .
Substituent Variations at Position 4 (Benzimidazole Functionalization)
The 1-butyl-benzimidazole moiety is compared to other benzimidazole derivatives:
Key Insight : The butyl chain in the target compound balances lipophilicity and metabolic stability better than shorter (isopropyl) or reactive (allyl) chains .
Pharmacological Activity Comparisons
- Anticancer Activity : A fluoro-substituted analog (1-(3,5-dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one) demonstrated potent cytotoxicity (IC₅₀ = 12 µM) against A549 lung cancer cells, attributed to the electron-withdrawing fluorine enhancing DNA intercalation .
- Antiproliferative Activity: Quinoline-benzimidazole hybrids with triazole linkers (e.g., compound 9a) showed moderate activity (IC₅₀ = 25–50 µM), suggesting that linker flexibility and auxiliary heterocycles modulate efficacy .
Key Insight : The absence of electron-withdrawing groups or flexible linkers in the target compound may limit its direct anticancer potency compared to fluorinated or hybrid analogs .
Physicochemical Properties
Key Insight : The target compound and its isopropyl analog share identical molecular weights and densities, but the butyl chain increases logP by 0.5 units, favoring membrane permeability .
Biological Activity
The compound 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a member of a class of chemical compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | 297.39 g/mol |
| CAS Number | Not yet assigned |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzodiazepine derivatives can induce apoptosis in cancer cells. The presence of the benzimidazole moiety enhances cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives by modulating GABA_A receptors, which are critical in regulating neuronal excitability .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, indicating potential applications in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Benzimidazole Ring : This moiety is crucial for the interaction with biological targets, enhancing binding affinity and selectivity.
- Pyrrolidinone Core : The pyrrolidinone structure contributes to the compound's pharmacokinetic properties, such as solubility and stability.
Case Studies
Several studies have explored the effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents on the benzimidazole ring exhibited significant anticancer activity due to enhanced cellular uptake and interaction with DNA .
Case Study 2: Neuropharmacological Effects
Research investigating the effects of similar compounds on GABA_A receptor modulation found that certain derivatives increased the firing rates of dopaminergic neurons in vitro. This suggests potential therapeutic applications in treating anxiety disorders .
Q & A
Q. What are the established synthetic routes for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the condensation of o-phenylenediamine with carboxylic acid derivatives to form the benzimidazole core. Subsequent alkylation with 1-butyl bromide introduces the butyl group, followed by coupling with a mesityl-substituted pyrrolidinone. Key reagents include dehydrating agents (e.g., POCl₃) and catalysts like Pd for cross-coupling. Optimizing temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) is critical for yield enhancement .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves substituent positions and confirms regioselectivity. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%), while Mass Spectrometry (ESI-MS) validates molecular weight (e.g., m/z 361.48 for [M+H]⁺). Thin-Layer Chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) tracks reaction progress .
Q. How is the compound screened for biological activity in antimicrobial and anticancer assays?
Standard protocols include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression.
- Enzyme inhibition : Fluorescence-based assays targeting viral proteases (e.g., HIV-1 protease). Positive controls (e.g., ampicillin, doxorubicin) validate assay reliability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the compound's bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- The butyl group enhances lipophilicity, improving membrane permeability (logP ~3.2).
- Mesityl substituents on pyrrolidinone increase steric bulk, modulating target binding (e.g., kinase inhibition).
- Replacing benzimidazole with imidazopyridine reduces cytotoxicity but retains antiviral activity. Comparative data from analogs (e.g., 2-phenylbenzimidazole derivatives) highlight these trends .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., serum content, cell line variability). Mitigation steps:
- Standardize protocols (e.g., ATP-based viability assays vs. MTT).
- Validate target engagement via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC).
- Perform dose-response curves in triplicate across independent labs .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA gyrase (PDB ID: 1KZN). ADMET predictions (SwissADME) assess solubility (LogS = -4.2) and cytochrome P450 interactions. Scaffold hopping using Cheminformatic tools (e.g., RDKit) identifies bioisosteres for metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risks occur during alkylation steps. Solutions:
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids).
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column).
- Optimize reaction temperatures to minimize epimerization .
Q. How do solvent polarity and pH influence the compound's stability in biological matrices?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show:
- Degradation <10% over 24 hrs at pH 7.4 (HPLC-UV).
- Acidic conditions (pH <3) hydrolyze the pyrrolidinone ring. Formulation with cyclodextrins or liposomes improves plasma stability .
Methodological Considerations
Q. What analytical techniques address purity challenges in multi-step syntheses?
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted intermediates.
- Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity (melting point: 198–200°C).
- Elemental Analysis : Confirms stoichiometry (e.g., C: 69.2%, H: 6.1%, N: 11.6%) .
Q. How are mechanistic insights into the compound's reactivity obtained?
Isotopic labeling (e.g., ¹⁵N in benzimidazole) combined with 2D NMR (HSQC, HMBC) tracks bond formation. Kinetic studies (variable-temperature NMR) reveal activation energies for ring-closing steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
